molecular formula C18H38SSn B14483617 Tributyl(cyclohexylsulfanyl)stannane CAS No. 64495-81-4

Tributyl(cyclohexylsulfanyl)stannane

Cat. No.: B14483617
CAS No.: 64495-81-4
M. Wt: 405.3 g/mol
InChI Key: UJHSVOAOXAMZBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(cyclohexylsulfanyl)stannane is an organotin compound characterized by the presence of tin (Sn) bonded to three butyl groups and one cyclohexylsulfanyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(cyclohexylsulfanyl)stannane can be synthesized through the reaction of tributyltin hydride with cyclohexylsulfanyl chloride under anhydrous conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a catalyst like azobisisobutyronitrile (AIBN) to initiate the radical reaction .

Industrial Production Methods

Industrial production of organotin compounds often involves the reduction of organotin oxides with polymethylhydrosiloxane (PMHS) under reduced pressure. This method is efficient and yields high-purity products .

Chemical Reactions Analysis

Types of Reactions

Tributyl(cyclohexylsulfanyl)stannane undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include:

    Azobisisobutyronitrile (AIBN): A radical initiator.

    Tetrahydrofuran (THF): A solvent.

    Cyclohexylsulfanyl chloride: A reactant for synthesis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in dehalogenation reactions, the corresponding hydrocarbons are typically formed .

Scientific Research Applications

Tributyl(cyclohexylsulfanyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(cyclohexylsulfanyl)stannane involves the formation of stannyl radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating radical chain reactions. The compound’s affinity for sulfur allows it to participate in specific reactions, such as the Barton-McCombie reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(cyclohexylsulfanyl)stannane is unique due to the presence of the cyclohexylsulfanyl group, which imparts specific reactivity and selectivity in certain reactions. This makes it a valuable reagent in organic synthesis .

Properties

CAS No.

64495-81-4

Molecular Formula

C18H38SSn

Molecular Weight

405.3 g/mol

IUPAC Name

tributyl(cyclohexylsulfanyl)stannane

InChI

InChI=1S/C6H12S.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h6-7H,1-5H2;3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI Key

UJHSVOAOXAMZBC-UHFFFAOYSA-M

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)SC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.